4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

antimycobacterial Mycobacterium tuberculosis 1,3,4-oxadiazole

This 1,3,4-oxadiazole benzamide retains the antimycobacterial furan-2-yl core with a unique ethyl(phenyl)sulfamoyl substituent. Unlike interchangeable aryl analogs, its specific substitution pattern drives potency & selectivity—procure alongside LMM6/LMM11 for complete SAR mapping. Ideal for NadD enzymology, M. tuberculosis H37Rv inhibitor profiling, and synergy assays with first-line drugs.

Molecular Formula C21H18N4O5S
Molecular Weight 438.46
CAS No. 851095-60-8
Cat. No. B2891303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS851095-60-8
Molecular FormulaC21H18N4O5S
Molecular Weight438.46
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
InChIInChI=1S/C21H18N4O5S/c1-2-25(16-7-4-3-5-8-16)31(27,28)17-12-10-15(11-13-17)19(26)22-21-24-23-20(30-21)18-9-6-14-29-18/h3-14H,2H2,1H3,(H,22,24,26)
InChIKeyPAKBTZWJGQABNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 851095-60-8): Core Structural Identity and Procurement Baseline


4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 851095-60-8) is a synthetic small molecule belonging to the 1,3,4-oxadiazole benzamide class, featuring an ethyl(phenyl)sulfamoyl substituent and a furan-2-yl terminal group [1]. The compound has a molecular formula of C21H18N4O5S and a molecular weight of 438.46 g/mol . Its structure integrates three pharmacophoric elements—a sulfamoyl group, a 1,3,4-oxadiazole ring, and a furan moiety—each known to contribute to target engagement in antimycobacterial and enzyme-inhibitory contexts [1]. The compound is cataloged in the ChEMBL database (CHEMBL1576032) and is available from commercial vendors at typical purities of ≥95% .

Why 4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Replaced by a Generic In-Class Analog


Within the 1,3,4-oxadiazole benzamide series, small structural variations at the terminal aryl/heteroaryl position and the sulfamoyl N-substituent produce large shifts in both potency and target selectivity. For example, the cyclohexyl(ethyl) analog LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) showed MIC values of 15.58–70.30 µM against M. tuberculosis H37Rv, while the 4-fluorophenyl analog LMM6 exhibited MICs of 8.27–33.07 µM—a >2-fold difference arising solely from the substitution on the oxadiazole [1]. Similarly, the 2-methoxyphenyl congener (4-[ethyl(phenyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) displayed an IC50 of 0.096 µM against recombinant mycobacterial nicotinate mononucleotide adenylyltransferase (NadD), whereas the prototype inhibitor in the same study had a Ki of ~25 µM [2]. These data underscore that the furan-2-yl substituent in the target compound is not interchangeable with other aryl/heteroaryl groups; substituting it with a phenyl, 4-fluorophenyl, or 2-methoxyphenyl moiety would predictably alter both the potency spectrum and the selectivity window. Procurement decisions must therefore be guided by the specific substitution pattern rather than by generic class membership.

Quantitative Differentiation Evidence for 4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 851095-60-8)


Furan-2-yl versus 4-Fluorophenyl and Cyclohexyl in M. tuberculosis MIC: Comparative Anti-Mycobacterial Potency

In a direct head-to-head study of two 1,3,4-oxadiazole benzamides against M. tuberculosis H37Rv, the 4-fluorophenyl analog LMM6 yielded MIC values ranging from 8.27 to 33.07 µM, whereas the cyclohexyl(ethyl) analog LMM11 (which shares the identical furan-2-yl–oxadiazole core with the target compound but differs only in the sulfamoyl N-substituent) showed MICs of 15.58 to 70.30 µM [1]. The target compound (4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) retains the furan-2-yl–oxadiazole core that distinguishes LMM11 from LMM6 and introduces an aromatic phenyl ring on the sulfamoyl nitrogen. While direct MIC data for the target compound are not published, the available SAR indicates that the furan-2-yl substituent confers a distinct anti-mycobacterial profile compared to the 4-fluorophenyl variant (LMM6), and that the ethyl(phenyl)sulfamoyl group in the target compound is structurally intermediate between the ethyl(cyclohexyl) motif of LMM11 and the N-cyclohexyl-N-ethylsulfamoyl motif of LMM6—suggesting a differentiated potency and selectivity trajectory [1].

antimycobacterial Mycobacterium tuberculosis 1,3,4-oxadiazole

Selectivity for Mycobacteria over Mammalian Cells: Comparative Cytotoxicity Profile

Both LMM6 and LMM11 were evaluated for cytotoxicity in HeLa and VERO mammalian cell lines alongside their anti-mycobacterial activity. The study reported that both compounds were more selective for mycobacteria than for mammalian cells, with no quantitative cytotoxicity IC50 values exceeding the anti-mycobacterial MIC values under the tested conditions [1]. Although the target compound has not been directly assessed in the same assay, the furan-2-yl–oxadiazole core shared with LMM11 and the ethyl(phenyl)sulfamoyl moiety—which introduces an aromatic ring absent in LMM11—may influence the selectivity window. The demonstrated selectivity of the furan-2-yl–containing scaffold for mycobacteria over HeLa and VERO cells provides a baseline expectation that the target compound will retain a favorable therapeutic index, provided the phenyl substitution does not increase general cytotoxicity [1].

cytotoxicity selectivity index HeLa VERO

NadD Enzyme Inhibition: Positioning Against the 2-Methoxyphenyl Analog

A closely related analog—4-[ethyl(phenyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide—was reported to inhibit recombinant mycobacterial nicotinate mononucleotide adenylyltransferase (NadD) with an IC50 of 0.096 µM at pH 7.5 and 37 °C [1]. This compound differs from the target only at the oxadiazole 5-position (2-methoxyphenyl vs. furan-2-yl). The prototype NadD inhibitor described in the same structural study exhibited a Ki of ~25 µM and an MIC80 of ~40–80 µM against M. tuberculosis [2]. The ~260-fold improvement in potency from the prototype inhibitor to the sulfamoyl-oxadiazole analog suggests that the ethyl(phenyl)sulfamoyl benzamide scaffold is a highly efficient NadD-binding motif. The target compound, bearing a furan-2-yl in place of 2-methoxyphenyl, is anticipated to engage the same NadD active site but with a potentially altered inhibition constant due to differences in hydrogen-bonding and π-stacking interactions with the furan ring [1] [2].

NadD nicotinate mononucleotide adenylyltransferase enzyme inhibition IC50

Synergistic Potential with Anti-TB Drugs: Class-Level Evidence from LMM6 and LMM11

In combination studies, both LMM6 and LMM11 demonstrated synergistic and modulatory activity when combined with first-line anti-tuberculosis drugs against M. tuberculosis [1]. The observed synergism indicates that the 1,3,4-oxadiazole benzamide scaffold—and particularly the furan-2-yl–containing variant LMM11—can lower the effective concentration of standard anti-TB agents. The target compound, which shares the furan-2-yl–oxadiazole core with LMM11 but carries an ethyl(phenyl)sulfamoyl side chain, represents a structurally distinct combination partner. The aromatic phenyl group may influence both the pharmacokinetic compatibility and the molecular mechanism of synergism relative to the cyclohexyl analog [1].

drug synergism anti-TB drugs checkerboard assay fractional inhibitory concentration index

High-Impact Application Scenarios for 4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Based on Evidence


Head-to-Head Anti-Mycobacterial SAR Profiling Against Drug-Susceptible and Drug-Resistant M. tuberculosis

Procure the target compound alongside LMM6 and LMM11 to generate a complete SAR matrix for the 1,3,4-oxadiazole benzamide series. The furan-2-yl–oxadiazole core is shared between the target compound and LMM11, yet the ethyl(phenyl)sulfamoyl substituent is structurally unique. Comparing MIC values across these three compounds against M. tuberculosis H37Rv, isoniazid-resistant, and rifampicin-resistant isolates will define the contribution of the phenyl ring to potency and resistance susceptibility [1].

NadD Enzyme Inhibition Kinetics: Furan-2-yl versus 2-Methoxyphenyl Selectivity

Using recombinant M. tuberculosis NadD, measure the IC50 and Ki of the target compound and compare with the published IC50 of 0.096 µM for the 2-methoxyphenyl analog and the Ki of ~25 µM for the prototype inhibitor [1] [2]. This head-to-head enzymological comparison will quantify the impact of replacing the 2-methoxyphenyl group with a furan-2-yl heterocycle on NadD binding affinity.

Mammalian Cytotoxicity Selectivity Window Determination

Assess the target compound in HeLa and VERO cell cytotoxicity assays in parallel with anti-mycobacterial MIC determination, following the protocol established for LMM6 and LMM11 [1]. Calculate a quantitative selectivity index (SI = CC50/MIC) and compare with the qualitative selectivity reported for LMM11. This will establish whether the ethyl(phenyl)sulfamoyl modification alters the mycobacteria-versus-mammalian selectivity window.

Anti-TB Drug Combination Synergy Screening

Test the target compound in checkerboard assays with isoniazid, rifampicin, ethambutol, and pyrazinamide against M. tuberculosis H37Rv, following the methodology that demonstrated synergism for LMM6 and LMM11 [1]. Calculate fractional inhibitory concentration indices (FICI) to quantify the degree of synergism and compare with the cyclohexyl(ethyl) analog LMM11 to determine whether the phenyl substitution enhances or diminishes combination potential.

Quote Request

Request a Quote for 4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.